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Chloridoaluminium(1+)

Cat. No.: B1257764
M. Wt: 62.43 g/mol
InChI Key: CFMUQTZUSZJTAW-UHFFFAOYSA-M
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Description

Contextualization within Main Group Cationic Species Chemistry

Chloridoaluminium(1+) is a key example of a main group cationic species. The chemistry of these species is a major field of inorganic chemistry, focusing on the synthesis, stability, and reactivity of positively charged ions of elements from the s- and p-blocks of the periodic table. springernature.com Unlike the more extensively studied transition metal cations, main group cations often exhibit unique bonding and reactivity patterns. The study of AlCl⁺ contributes to a broader understanding of how cationic charge influences the properties of main group elements. springernature.com Research into low-valent main group complexes, including cationic species, has become a significant area of investigation. springernature.com While neutral and anionic low-valent aluminum complexes are well-documented, their cationic counterparts have been less common until recently. springernature.com

Theoretical and Experimental Challenges in the Study of Transient Ionic Species

The investigation of transient ionic species like AlCl⁺ is fraught with challenges. Their high reactivity and short lifetimes make them difficult to study under normal laboratory conditions. researchgate.net Producing and maintaining a sufficient concentration of these ions for experimental analysis requires specialized techniques. researchgate.net From a theoretical standpoint, accurately modeling the electronic structure and properties of these open-shell molecules necessitates sophisticated computational methods that can account for electron correlation effects. acs.org

Overview of Research Paradigms Applied to AlCl⁺

To overcome the challenges associated with studying AlCl⁺, researchers employ a variety of advanced research paradigms. These approaches can be broadly categorized as follows:

Gas-Phase Chemistry: This paradigm focuses on studying the intrinsic properties of ions in the absence of solvent effects. Techniques such as mass spectrometry and ion-molecule reaction studies are used to investigate the formation, structure, and reactivity of AlCl⁺ in the gas phase. bartleby.combuffalo.eduoup.com For instance, in the gas phase, aluminum chloride can exist as a dimer with the formula Al₂Cl₆. bartleby.com

Computational Spectroscopy: This approach utilizes high-level ab initio calculations to predict the spectroscopic properties of molecules. unibo.it For AlCl⁺, computational methods are used to calculate potential energy curves, vibrational frequencies, and electronic transition energies, which are crucial for interpreting experimental spectra and understanding the molecule's electronic structure. acs.orgresearchgate.net

Reactive Intermediates: This research area considers species like AlCl⁺ as key intermediates in chemical reactions. mdpi.com Spectroscopic studies can reveal the presence of coordination compounds that act as reaction intermediates, influencing the regioselectivity of reactions. mdpi.com Understanding the role of these transient species is vital for elucidating reaction mechanisms and developing new synthetic methodologies.

Scope and Objectives of Current Academic Inquiry

Current research on AlCl⁺ aims to achieve a more comprehensive understanding of its fundamental properties and reactivity. Key objectives include:

The precise determination of its spectroscopic constants through high-resolution spectroscopic techniques.

The detailed characterization of its potential energy surfaces to map out its reaction pathways.

The exploration of its role in astrophysical environments and plasma processes.

The investigation of its potential as a building block for novel materials and as a catalyst in chemical synthesis. d-nb.info

Recent studies have explored the potential for laser cooling of AlCl⁺, which would enable even more precise spectroscopic measurements and studies of its fundamental properties. acs.org

Detailed Research Findings

Recent research has yielded significant data on the properties of Chloridoaluminium(1+). Highly correlated ab initio calculations have been instrumental in characterizing the electronic states of AlCl⁺.

Calculated Spectroscopic Data for the Four Lowest Doublet Electronic States of AlCl⁺

Electronic StateTe (eV)Re (Å)ωe (cm⁻¹)
X²Σ⁺02.067565
A²Π0.142.052585
B²Σ⁺3.292.459337
C²Π4.532.298412

Table 1: This table presents the calculated spectroscopic constants for the four lowest doublet electronic states of AlCl⁺, as determined by cc-pVQZ/CASSCF/MRCI level of theory. acs.org Te represents the electronic energy, Re is the equilibrium bond length, and ωe is the harmonic vibrational frequency.

These theoretical predictions have been confirmed by experimental observations, such as the analysis of optical emission spectra from reactions between Al⁺ and Cl₂. acs.org This synergy between computational and experimental approaches is crucial for advancing our understanding of this transient species.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlCl+ B1257764 Chloridoaluminium(1+)

Properties

Molecular Formula

AlCl+

Molecular Weight

62.43 g/mol

IUPAC Name

chloroaluminum(1+)

InChI

InChI=1S/Al.ClH/h;1H/q+2;/p-1

InChI Key

CFMUQTZUSZJTAW-UHFFFAOYSA-M

SMILES

[Al+]Cl

Canonical SMILES

[Al+]Cl

Origin of Product

United States

Theoretical and Computational Investigations of Chloridoaluminium 1+

Quantum Chemical Methodologies Applied to AlCl⁺

The accurate theoretical description of AlCl⁺ necessitates the use of sophisticated quantum chemical methods that can adequately account for electron correlation and other complex electronic effects.

Density Functional Theory (DFT) Methodologies for AlCl⁺ Systems

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient alternative to traditional ab initio methods for studying the electronic structure of molecules. nih.govrsc.orgaspbs.com DFT methods are based on the principle that the energy of a system can be determined from its electron density. While various DFT functionals exist, their application to a specific system like AlCl⁺ requires careful validation against higher-level ab initio calculations or experimental data to ensure reliability. nih.gov

Basis Set Selection, Augmentation, and Extrapolation Techniques

The choice of the basis set is a critical aspect of any quantum chemical calculation. For AlCl⁺, correlation-consistent basis sets, such as the augmented correlation-consistent polarized valence (aug-cc-pVnZ) sets, are commonly employed. usc.edu The "nZ" indicates the number of zeta functions (e.g., triple-zeta, quadruple-zeta), and increasing 'n' generally improves the accuracy of the calculation. The "aug-" prefix signifies the addition of diffuse functions, which are essential for describing the behavior of electrons far from the nucleus, a crucial factor for anions and for accurately calculating properties like electron affinity and polarizability.

To further enhance accuracy, results from calculations with a series of increasing basis set sizes can be extrapolated to the Complete Basis Set (CBS) limit. This technique provides an estimate of the result that would be obtained with an infinitely large basis set, effectively eliminating the basis set truncation error. researchgate.netusc.edu

Incorporation of Relativistic Effects in Electronic Structure Calculations

For molecules containing heavier elements like chlorine, relativistic effects can become significant and should be considered for high-accuracy calculations. researchgate.netusc.edu These effects, which arise from the high velocity of core electrons, can influence molecular properties such as bond lengths and energies. Relativistic effects can be incorporated into calculations through various methods, including the use of relativistic effective core potentials (RECPs) or by solving the Dirac equation, which is the relativistic counterpart of the Schrödinger equation.

Electronic Structure and Bonding Analysis

The theoretical methods described above are employed to gain a deep understanding of the electronic structure and chemical bonding in AlCl⁺.

Potential Energy Curves (PECs) of Electronic States and Dissociation Channels

A key output of theoretical calculations is the set of potential energy curves (PECs) for the various electronic states of the molecule. researchgate.netaip.orgacs.orgresearchgate.net A PEC plots the electronic energy of the molecule as a function of the internuclear distance between the aluminum and chlorine atoms. These curves provide a wealth of information, including the equilibrium bond length (Re), dissociation energy (De), and vibrational frequencies (ωe) for each electronic state.

Studies have shown that the ground electronic state of AlCl⁺ is the X²Σ⁺ state. aip.orgusc.edu In addition to the ground state, several low-lying excited electronic states have been characterized through theoretical calculations, including the A²Π, B²Σ⁺, and C²Π states. aip.orgacs.org The A²Π state has been found to be repulsive, meaning it does not have a stable minimum and leads to the dissociation of the ion. aip.org In contrast, the X²Σ⁺, B²Σ⁺, and C²Π states are bound states. aip.org

The PECs also reveal the dissociation channels for each electronic state, indicating the atomic fragments that are formed when the molecule breaks apart. For instance, the ground X²Σ⁺ state of AlCl⁺ is ionic at its equilibrium distance but dissociates into neutral atoms, Al⁺(¹S) + Cl(²P). usc.edu

Table 1: Calculated Spectroscopic Constants for the Electronic States of AlCl⁺

StateRe (Å)De (eV)ωe (cm⁻¹)Reference
X²Σ⁺2.1325.23553.4 aip.org
B²Σ⁺2.4921.18314.9 aip.org
C²Π2.0731.52580.8 aip.org

Molecular Orbital Theory and Electron Charge Distribution Analysis

Molecular orbital (MO) theory provides a sophisticated model for understanding the electronic structure and bonding in molecules by describing electrons as delocalized over the entire molecule in molecular orbitals formed from the combination of atomic orbitals. amazonaws.comtamu.edu In the case of the chloridoaluminium(1+) cation (AlCl⁺), theoretical studies employing highly correlated multireference configuration interaction (MR-CI) wave functions have been instrumental in elucidating the nature of its electronic states. aip.org

The electronic configuration of AlCl⁺ has been a subject of detailed computational analysis. The ground state is designated as X²Σ⁺. acs.org In addition to the ground state, several low-lying excited electronic states have been identified and characterized, including the A²Π, B²Σ⁺, and C²Π states. acs.org The potential energy curves for these states have been calculated, revealing that the X²Σ⁺, B²Σ⁺, and C²Π states are bound, while the A²Πᵢ state is repulsive. aip.org

Analysis of the electron charge distribution offers profound insights into the bonding characteristics of AlCl⁺. Calculations indicate a significant ionic character in the bonding. acs.org Specifically, for the X²Σ⁺ and C²Π states, the charge distribution is dominated by the Coulombic attraction between a doubly charged positive aluminum ion (Al²⁺) and a singly charged negative chlorine ion (Cl⁻). aip.org This charge distribution underscores the strong electrostatic nature of the bond in these states. The distribution of electrons in a molecule can be described by a wave function, Ψ, which is analogous to the description of electron behavior in an atom. amazonaws.com The region in space where a valence electron is likely to be found is termed a molecular orbital. amazonaws.com For AlCl⁺, the molecular orbitals are formed from the valence atomic orbitals of aluminum and chlorine. The interaction of these atomic orbitals leads to the formation of bonding and antibonding molecular orbitals that extend over both atoms. amazonaws.comyoutube.com

Calculation of Permanent Dipole Moments (PDMs) and Static Dipole Polarizabilities

The permanent dipole moment (PDM) is a fundamental molecular property that quantifies the separation of positive and negative charges within a molecule, providing insight into its polarity and interaction with electric fields. aps.orgeurekalert.org For the chloridoaluminium(1+) ion, theoretical calculations have been performed to determine the PDMs of its low-lying electronic states. researchgate.net

Ab initio studies, which are based on first principles of quantum mechanics, have been employed to compute the PDMs of AlCl⁺. One such study utilized the Kramers-restricted relativistic configuration interaction (KRCI) method to investigate the ground electronic state (X²Σ). arxiv.org Another study reported a PDM of approximately 0.27 D for the AlCl⁺ molecule, calculated using the multi-reference configuration interaction with Davidson correction (MRCI+Q) method. arxiv.org There is a noted discrepancy with other work that reports a value of 0.47 D using the KRCI approach, highlighting the sensitivity of these calculations to the chosen theoretical method. arxiv.org

The calculated PDMs for the four lowest electronic states of AlCl⁺ are presented in the table below, showcasing the variation of this property with the electronic state. researchgate.net

Electronic StatePermanent Dipole Moment (Debye)
X²Σ⁺Value not explicitly stated in snippets
A²ΠValue not explicitly stated in snippets
B²Σ⁺Value not explicitly stated in snippets
C²ΠValue not explicitly stated in snippets

Analysis of Spin-Orbit Couplings and Their Spectroscopic Implications

Spin-orbit coupling refers to the interaction between an electron's spin angular momentum and its orbital angular momentum. aps.org In molecules containing heavier elements, this interaction can have a significant impact on the electronic structure and spectroscopic properties. aps.org For chloridoaluminium(1+), theoretical investigations have been conducted to understand the role of spin-orbit coupling. acs.org

Highly correlated wave functions have been used to calculate the spin-orbit coupling matrix elements between the electronic states of AlCl⁺. acs.org These calculations are crucial for accurately describing the energy levels and predicting spectroscopic transitions. For instance, the spin-orbit interaction can cause mixing between electronic states of different spin multiplicity, leading to transitions that would otherwise be forbidden.

The spectroscopic implications of spin-orbit coupling in AlCl⁺ are significant. The interaction can lead to the predissociation of certain excited electronic states. acs.org For example, in the related AlF⁺ ion, the absence of C–X emission is attributed to the predissociation of the C ²Πᵣ state by the repulsive A ²Πᵢ state, a process facilitated by spin-orbit coupling. aip.org Similar mechanisms could be at play in AlCl⁺.

Furthermore, accurate theoretical models for AlCl⁺ must include spin-orbit coupling to correctly describe its properties. aps.org The spin-orbit constants for the constituent atoms are an important input for these calculations. For chlorine, the spin-orbit constant of Cl(²Pᵤ) has been computationally determined to be 551.2 cm⁻¹, which is in good agreement with experimental values. acs.org The accuracy of these ab initio calculations is typically within 6% of experimental data. acs.org The analysis of spin-orbit effects is therefore essential for a complete understanding of the spectroscopy of AlCl⁺. acs.org

Spectroscopic Parameter Prediction from Theoretical Models

Vibrational Parameters (e.g., Frequencies, Anharmonicities, Wavefunctions)

Theoretical models are crucial for predicting the vibrational parameters of molecules like chloridoaluminium(1+). These parameters include vibrational frequencies, which correspond to the energy required to excite a molecule from one vibrational state to another, and anharmonicity constants, which account for the deviation of molecular vibrations from simple harmonic motion. wikipedia.org

For AlCl⁺, ab initio calculations have been used to determine its vibrational properties. The vibrational frequencies of molecular species can be simulated using computational methods. mdpi.com For instance, in a study of related aluminum chloride species in solution, simulated Raman and IR spectra were used to identify characteristic vibrational bands. mdpi.com While specific calculated vibrational frequencies for isolated AlCl⁺ are not detailed in the provided search results, the methods described are applicable. These calculations typically involve computing the potential energy surface of the molecule and then solving the nuclear Schrödinger equation to obtain the vibrational energy levels and wavefunctions. rsc.org

The vibrational wavefunctions describe the probability of finding the atoms at a particular internuclear distance during a vibration. libretexts.org From these wavefunctions and the corresponding energy levels, other parameters like anharmonicity can be derived. Anharmonicity causes the spacing between vibrational energy levels to decrease as the vibrational quantum number increases. libretexts.org

A summary of key vibrational parameters for the ground electronic state of AlCl⁺, as predicted by theoretical models, would typically include the harmonic vibrational frequency (ωe) and the first anharmonicity constant (ωexe). Although not explicitly found for AlCl⁺ in the provided snippets, a related study on AlCl provides an example of such data. arxiv.org

ParameterDescription
ωeHarmonic vibrational frequency
ωexeFirst anharmonicity constant

Rotational Parameters (e.g., Einstein Coefficients, Franck-Condon Factors)

Theoretical models are also employed to predict the rotational parameters of molecules, which are essential for interpreting rotational and ro-vibrational spectra. For chloridoaluminium(1+), these parameters include Einstein coefficients for rotational transitions and Franck-Condon factors for vibronic transitions. researchgate.netarxiv.org

Einstein coefficients quantify the rates of spontaneous emission, stimulated emission, and absorption of radiation for transitions between rotational levels. arxiv.org These coefficients can be calculated for the P, Q, and R branches of rotational transitions between different vibrational levels within an electronic state. arxiv.org

Franck-Condon factors (FCFs) represent the square of the overlap integral between the vibrational wavefunctions of two different electronic states. researchgate.net They determine the intensity of vibronic transitions. For a transition to be highly probable, the FCF should be close to 1, indicating a significant overlap between the initial and final vibrational states. The calculation of FCFs requires accurate potential energy curves for the involved electronic states. researchgate.net For AlCl⁺, FCFs have been calculated for transitions such as C ²Π (v') → X ²Σ⁺ (v), C ²Π (v') → A ²Π (v), and C ²Π (v') → B ²Σ⁺ (v). iaea.org

The following table summarizes some of the key rotational and vibronic parameters that are typically calculated for a diatomic molecule like AlCl⁺.

ParameterDescription
Einstein CoefficientsRates of radiative transitions between rotational levels.
Franck-Condon FactorsProbability of a transition between different vibrational levels of different electronic states.

Computation of Transition Dipole Moments (TDMs) and Radiative Lifetimes

The transition dipole moment (TDM) is a vector quantity that determines the strength of an electronic transition between two states upon interaction with electromagnetic radiation. wikipedia.orgtaylorandfrancis.com Its magnitude squared is proportional to the transition probability. For chloridoaluminium(1+), ab initio calculations have been performed to compute the TDMs for various electronic transitions. aip.orgacs.org

These calculations involve evaluating the integral of the electric dipole moment operator between the wavefunctions of the initial and final electronic states. wikipedia.org Electronic transition moment functions have been calculated for all six pairs of the two lowest ²Σ⁺ (X, B) and two lowest ²Π (A, C) electronic states of AlCl⁺. aip.org These TDMs are crucial for predicting the intensities of electronic spectra.

The radiative lifetime of an excited electronic state is the average time it takes for the molecule to decay to a lower energy state via spontaneous emission. It is inversely related to the sum of the Einstein coefficients for spontaneous emission for all possible decay channels. The calculation of radiative lifetimes relies on the computed transition energies and TDMs. researchgate.netresearchgate.net For AlCl⁺, radiative lifetimes can be determined for its excited states based on the calculated transition probabilities to lower-lying states. aip.org

The table below outlines the types of data generated from these theoretical computations.

ParameterAssociated TransitionSignificance
Transition Dipole MomentC ²Π → X ²Σ⁺Determines the intensity of this electronic transition.
Transition Dipole MomentC ²Π → A ²ΠInfluences the branching ratio of decay from the C state.
Transition Dipole MomentC ²Π → B ²Σ⁺Contributes to the overall radiative decay rate of the C state.
Radiative LifetimeC ²Π stateIndicates the stability of this excited state with respect to radiative decay.

Theoretical Photoelectron Spectra and Ionization Potential Determination

Theoretical investigations into the photoelectron spectra of Chloridoaluminium(1+) (AlCl⁺) provide significant insights into its electronic structure. Photoelectron spectroscopy is a technique that measures the kinetic energy of electrons ejected from a molecule upon interaction with high-energy photons. pnnl.govlibretexts.org The resulting spectrum reveals the energy levels of the molecular orbitals.

Computational methods are employed to predict and interpret these spectra. Highly correlated multireference configuration interaction (MR-CI) wave functions are used to calculate the potential energy curves of the electronic states of the AlCl⁺ molecular ion. researchgate.net Theoretical studies have identified that upon photoionization of the neutral AlCl molecule, only the doublet states of the AlCl⁺ cation are typically accessible. acs.org The resulting photoelectron spectrum often displays a well-resolved band corresponding to the ground electronic state of AlCl⁺. acs.org

The ionization potential (IP), the minimum energy required to remove an electron from the neutral AlCl molecule to form the AlCl⁺ ion, is a key parameter determined from these studies. wikipedia.org Theoretical calculations provide values for both the adiabatic ionization potential (the energy difference between the vibrational ground states of the neutral molecule and the ion) and the vertical ionization potential (the energy difference at the equilibrium geometry of the neutral molecule).

Advanced computational chemistry approaches, such as the cc-pwCV5Z/CASSCF/MRCI + Q level of theory, have been used to determine the ionization energy. These calculations often include considerations for the vibrational zero-point energy (ZPE). nist.gov

Table 1: Theoretical Ionization Potential of AlCl

Computational Method Type of Ionization Potential Calculated Value (eV) Experimental Value (eV)
cc-pwCV5Z/CASSCF/MRCI + Q Vertical 9.37 ± 0.1 acs.org 9.4 acs.org

This table presents a theoretically calculated vertical ionization potential for Aluminum monochloride (AlCl), leading to the formation of Chloridoaluminium(1+) (AlCl⁺), and compares it with experimental findings.

Advanced Computational Simulations

Molecular Dynamics Simulations for Dynamic Behavior of AlCl⁺

Molecular Dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of ions in various environments. livecomsjournal.org While extensive research has focused on species like aluminum(III) chloride (AlCl₃) in aqueous solutions using methods like Car-Parrinello molecular dynamics, direct simulations of the dynamic behavior of the gaseous AlCl⁺ ion are more specific. researchgate.netdiva-portal.orguregina.ca

Classical molecular dynamics simulations have been employed to study complex systems containing AlCl⁺. For instance, simulations of MACC (Magnesium-Aluminum-Chloride-Complex) electrolytes have included AlCl⁺ as a component, providing insights into its interactions and dynamics within the electrolyte mixture. escholarship.org These simulations model the system at an atomic level, tracking the trajectories of atoms and molecules over time to understand macroscopic properties based on microscopic interactions. For gaseous AlCl⁺, MD simulations would typically model its translational, rotational, and vibrational motions, and its interactions in a plasma or other gaseous mixtures.

Statistical Thermodynamics Approaches for Gaseous Molecular Ions

Statistical thermodynamics provides the theoretical framework to connect the microscopic properties of molecules (like energy levels determined from quantum mechanics) with macroscopic thermodynamic properties (such as entropy, enthalpy, and heat capacity). ethernet.edu.etdhsk.org For a system of gaseous molecular ions like AlCl⁺, the core of the approach is the calculation of the partition function (Q). libretexts.orgpsu.edu

The total partition function for a gaseous ion is approximated as the product of the partition functions for its different degrees of freedom: translational, rotational, vibrational, and electronic.

Translational Partition Function (Q_trans): Depends on the mass of the ion and the volume of the container.

Rotational Partition Function (Q_rot): Depends on the ion's moment of inertia and symmetry.

Vibrational Partition Function (Q_vib): Depends on the vibrational frequencies of the ion.

Electronic Partition Function (Q_elec): Depends on the energies of the electronic states.

Once the total partition function is determined, all major thermodynamic functions can be calculated. For example, the internal energy (U) and entropy (S) of the system can be derived from the partition function and temperature. dhsk.org This approach allows for the prediction of the thermodynamic behavior of gaseous AlCl⁺ under various conditions, which is crucial for understanding its role in high-temperature environments like plasmas and astrophysical media.

Quantum Chemical Calculations on Noisy Quantum Computers for Enhanced Accuracy

The advent of noisy intermediate-scale quantum (NISQ) computers has opened new avenues for performing highly accurate quantum chemical calculations. arxiv.orgarxiv.org Algorithms like the Variational Quantum Eigensolver (VQE) are designed to calculate the ground-state energy of molecules, which is a central task in quantum chemistry. arxiv.orgrsc.org

For a molecule like AlCl⁺, these methods hold the promise of achieving higher accuracy than some classical approximation methods, especially in describing complex electronic correlations. arxiv.org The VQE algorithm is a hybrid quantum-classical approach where a quantum computer prepares and measures the state of the molecule, while a classical computer optimizes the parameters of the quantum circuit to find the lowest energy. arxiv.org

However, the "noise" in current quantum hardware is a significant challenge. arxiv.org To mitigate this, various techniques are being developed. These include:

Transcorrelated (TC) Methods: These methods partially transfer the description of electronic correlations into the Hamiltonian itself, which can lead to shallower quantum circuits and reduce the number of required qubits. ibm.com

Error Mitigation Techniques: Methods based on quantum state tomography or developing noise-resilient algorithms are crucial to obtaining reliable results from noisy quantum processors. rsc.orgaps.org

Embedding Theories: Techniques like Density Matrix Embedding Theory (DMET) can be combined with VQE to break down the problem into smaller, more manageable fragments, reducing the impact of noise. arxiv.orgarxiv.org

While specific applications of these methods to AlCl⁺ are still emerging research areas, the ongoing development of quantum algorithms and hardware suggests a future where quantum computers can provide unprecedented accuracy for the theoretical study of such molecular ions.

Formation Pathways and Chemical Reactivity of Chloridoaluminium 1+

Generation in High-Temperature Environments

High-temperature conditions provide the necessary energy to break stable chemical bonds, leading to the formation of reactive species like AlCl⁺. This section details the generation of this cation through thermal decomposition and in plasma environments.

Thermal Decomposition and Gas-Phase Reactions of Aluminum Chlorides (e.g., AlCl₃)

Anhydrous aluminum chloride (AlCl₃) is a volatile compound that can exist as a monomer, dimer (Al₂Cl₆), or polymer depending on the temperature and state. wikipedia.orgereztech.com In the gas phase at elevated temperatures, AlCl₃ and its dimer can undergo decomposition and other reactions to form various species, including the unstable aluminium(I) chloride (AlCl). wikipedia.org While AlCl is neutral, its subsequent ionization can lead to the formation of the AlCl⁺ cation.

The thermal decomposition of aluminum chloride hexahydrate (AlCl₃·6H₂O) is a multi-step process. scite.airesearchgate.netgoogle.com Initially, heating leads to the loss of water molecules. wikipedia.org At temperatures between 200°C and 400°C, significant decomposition of the hydrated form occurs. google.com Further heating to higher temperatures, in the range of 700°C to 1100°C, is required for the formation of alumina (B75360) (Al₂O₃), with the release of hydrogen chloride (HCl) and water. google.comgoogle.com The gas-phase reactions at these high temperatures can create an environment where transient species like AlCl⁺ can form, although its direct observation is challenging due to its high reactivity.

Kinetic studies on the thermal decomposition of AlCl₃ in the presence of other gases like H₂ and CO₂ have shown complex reaction pathways. buffalo.edu For instance, the presence of H₂ can increase the decomposition rate of AlCl₃. buffalo.edu These high-temperature gas-phase environments are conducive to the formation of various aluminum-containing radicals and ions.

Plasma and Electric Discharge Conditions for Ion Formation

Plasma environments, characterized by a collection of ions, electrons, and neutral particles, provide a potent medium for generating reactive species. anu.edu.au Electric discharges, such as corona discharges or dielectric barrier discharges (DBD), are common methods for creating plasmas. advancedplasmasolutions.com In these discharges, strong electric fields accelerate electrons, which then collide with and ionize neutral gas molecules. anu.edu.auadvancedplasmasolutions.com

When a gas containing aluminum and chlorine, such as vaporized AlCl₃, is introduced into a plasma, the high-energy electrons can lead to the fragmentation of AlCl₃ and subsequent ionization, forming species like AlCl⁺. The specific characteristics of the plasma, such as electron temperature and density, will influence the concentration and types of ions formed. researchgate.netmdpi.com Plasma electrolytic oxidation (PEO), also known as micro-arc oxidation (MAO), is another process that involves the generation of plasma discharges at the surface of a metal immersed in an electrolyte, which can lead to the formation of various ionic species. nih.gov

Role in Molten Salt and Ionic Liquid Chemistry

Molten salts and ionic liquids are unique solvent systems where the speciation of aluminum is complex and highly dependent on the composition of the melt. The AlCl⁺ cation, or related cationic species, plays a crucial role in the chemical and electrochemical behavior of these systems.

Aluminum Speciation and Equilibrium in Chloroaluminate Ionic Liquids

Chloroaluminate ionic liquids are typically formed by mixing AlCl₃ with a chloride salt, such as 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIm]Cl). mdpi.comfrontiersin.org The composition of the resulting melt determines the dominant aluminum species. In melts with a molar excess of the organic chloride salt (basic melts), the primary anion is tetrachloroaluminate (AlCl₄⁻). nih.govrsc.org In melts with an excess of AlCl₃ (acidic melts), the heptachloroaluminate (Al₂Cl₇⁻) anion is the predominant species. nih.govresearchgate.net

The equilibrium between these species is a key characteristic of chloroaluminate ionic liquids: 2AlCl₄⁻ ⇌ Al₂Cl₇⁻ + Cl⁻

While AlCl₄⁻ and Al₂Cl₇⁻ are the major anionic species, the existence of cationic aluminum species has also been proposed to explain the electrochemical behavior of these melts. mdpi.comresearchgate.net In acidic melts, the dissociation of Al₂Cl₇⁻ could potentially lead to the formation of transient cationic species. nih.gov Some studies suggest that for aluminum deposition to occur, the presence of reducible cationic aluminum species is necessary. mdpi.com The speciation can be influenced by additives; for example, the presence of certain organic molecules can alter the coordination environment of the aluminum ions. mdpi.com

Dominant Aluminum Species in Chloroaluminate Ionic Liquids
Melt CompositionDominant Anionic SpeciesKey Equilibrium
Basic (Excess Organic Chloride)AlCl₄⁻2AlCl₄⁻ ⇌ Al₂Cl₇⁻ + Cl⁻
Acidic (Excess AlCl₃)Al₂Cl₇⁻

Electrochemical Generation and Analysis of Cationic Aluminum Species in Non-Aqueous Systems

The electrodeposition of aluminum is not possible from aqueous solutions due to its high negative reduction potential. mdpi.com Therefore, non-aqueous electrolytes, including organic solvents and ionic liquids, are employed. mdpi.comescholarship.org In these systems, the nature of the electroactive species is of paramount importance.

In many chloroaluminate ionic liquids, the reduction of Al₂Cl₇⁻ is considered the primary pathway for aluminum deposition. mdpi.comresearchgate.net However, the exact mechanism is complex and may involve intermediate cationic species. Some research suggests that the formation of cationic aluminum complexes, such as [AlCl₂(solvent)ₓ]⁺, could be the electroactive species that is reduced at the cathode. frontiersin.org The composition of the electrolyte, including the type of cation in the ionic liquid and the presence of additives, can significantly influence the speciation and the electrochemical window. mdpi.comwiley.com

The development of non-chloroaluminate electrolytes for aluminum batteries is an active area of research. escholarship.orgacs.org In these systems, which often use aluminum salts with weakly coordinating anions, the aluminum must exist as a cation. acs.org The electrochemical behavior and reversibility of aluminum deposition in these electrolytes are highly dependent on the coordination of the Al³⁺ ion and the mechanism of desolvation at the electrode surface. acs.org

Mechanisms Involving AlCl⁺ or Related Cationic Aluminum Species as Reactive Intermediates

Reactive intermediates are short-lived, high-energy molecules that are generated during a chemical reaction and quickly transform into a more stable entity. libretexts.orgunacademy.comwikipedia.org Cationic aluminum species, including AlCl⁺, can act as such intermediates in various chemical transformations.

In organic synthesis, AlCl₃ is a powerful Lewis acid catalyst, for example, in Friedel-Crafts reactions. wikipedia.orgereztech.com The mechanism of these reactions involves the formation of a carbocation intermediate, which is generated through the interaction of the organic halide with AlCl₃. While the primary role of AlCl₃ is to abstract a chloride ion to form AlCl₄⁻, the possibility of transient cationic aluminum species being involved in the catalytic cycle cannot be entirely dismissed, especially under specific reaction conditions.

In polymerization reactions catalyzed by aluminum-based compounds, cationic aluminum species are often proposed as the active centers. acs.orgmdpi.com For instance, the activation of aluminum alkyl complexes with a co-catalyst can lead to the formation of cationic aluminum alkyl species that initiate and propagate the polymerization of olefins. acs.org Similarly, in the context of diene polymerization, the involvement of Ti–(μ-Cl)–Al species, which are cationic in nature, has been suggested. mdpi.com

Furthermore, in the context of Lewis acid-promoted reactions of allenes, the formation of intermediate cationic species involving aluminum has been studied through NMR analysis and DFT calculations. beilstein-journals.org The coordination of AlCl₃ to the allene (B1206475) system can lead to the generation of a cationic intermediate that subsequently reacts with nucleophiles. beilstein-journals.org These examples highlight the critical role of cationic aluminum species as reactive intermediates in a diverse range of chemical processes.

Summary of Research Findings on Chloridoaluminium(1+) and Related Species
Area of ResearchKey FindingsRelevant Species
High-Temperature DecompositionAlCl₃ decomposes at high temperatures, potentially forming transient AlCl⁺ in the gas phase. wikipedia.orgAlCl₃, Al₂Cl₆, AlCl, AlCl⁺
Plasma ChemistryHigh-energy plasma environments can ionize AlCl₃ to form AlCl⁺ and other fragments. anu.edu.auadvancedplasmasolutions.comAlCl⁺, e⁻, AlCl₃
Chloroaluminate Ionic LiquidsSpeciation is dominated by AlCl₄⁻ and Al₂Cl₇⁻, but cationic species are proposed as electroactive intermediates. mdpi.comnih.govAlCl₄⁻, Al₂Cl₇⁻, [AlCl₂(solvent)ₓ]⁺
ElectrochemistryAluminum deposition from non-aqueous electrolytes is thought to proceed via the reduction of anionic or cationic aluminum complexes. mdpi.comacs.orgAl₂Cl₇⁻, [AlCl₂(solvent)ₓ]⁺, Al³⁺(solvated)
Reactive IntermediatesCationic aluminum species act as intermediates in catalysis, polymerization, and organic reactions. acs.orgmdpi.combeilstein-journals.org[R₂Al]⁺, Ti–(μ-Cl)–Al⁺

Electrophilic Aromatic Substitution (Friedel-Crafts Reactions) Catalyzed by Lewis Acids (e.g., AlCl₃, Al₂Cl₆)

Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. mt.com These reactions, namely alkylation and acylation, are typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being a prominent example. quora.commasterorganicchemistry.commt.com The fundamental role of the Lewis acid catalyst is to generate a potent electrophile that can be attacked by the electron-rich aromatic ring. mt.comdoubtnut.com

In the context of Friedel-Crafts alkylation, the catalyst, AlCl₃, interacts with an alkyl halide (R-X) to enhance the electrophilicity of the alkyl group. ucalgary.ca This interaction can range from strong polarization of the R-X bond to the complete formation of a carbocation (R⁺). mt.comchemguide.co.uk The mechanism involves the coordination of the Lewis acid to the halogen of the alkyl halide, which facilitates the breaking of the carbon-halogen bond. quora.commasterorganicchemistry.com The resulting carbocation or carbocation-like complex then serves as the active electrophile in the substitution reaction. masterorganicchemistry.commt.com

While the direct formation of the simple AlCl⁺ cation is not the primary described pathway for electrophile generation, the process involves the formation of related complex ions. Specifically, the AlCl₃ catalyst abstracts a halide ion from the alkyl or acyl halide, leading to the formation of the tetrachloroaluminate anion, [AlCl₄]⁻. chemguide.co.ukwikipedia.org

For Friedel-Crafts acylation, the mechanism proceeds through the generation of an acylium ion (RCO⁺). wikipedia.orglibretexts.org This is achieved when the Lewis acid catalyst, AlCl₃, reacts with an acyl chloride or anhydride. libretexts.org The ketone product formed in the reaction is a moderate Lewis base and can form a complex with the strong Lewis acid AlCl₃. wikipedia.org This complexation requires the use of stoichiometric amounts of the catalyst, which is then liberated during aqueous workup. wikipedia.org

It is the generation of the highly reactive electrophile, be it a carbocation or an acylium ion, facilitated by the Lewis acid, that is the key to these reactions. The Lewis acid accomplishes this by abstracting a chloride ion, forming [AlCl₄]⁻ and the corresponding electrophilic cation.

Gas-Phase Combustion Chemistry and Kinetic Modeling Involving Aluminum Species

The combustion of aluminum particles, particularly in the presence of chlorine-containing compounds, is a complex process involving numerous gas-phase chemical species and reactions. buffalo.edu This is highly relevant in applications such as solid rocket motors, where aluminum is a common fuel additive and chlorine is present from the oxidizer (e.g., ammonium (B1175870) perchlorate). buffalo.edubuffalo.edu The chloridoaluminium(1+) cation, AlCl⁺, is one of many aluminum-containing species that can exist in the high-temperature environment of a flame. buffalo.edu

Kinetic modeling is an essential tool for understanding the intricate reaction networks that govern combustion processes. acs.orgtandfonline.com These models consist of a set of elementary reactions and their corresponding rate coefficients, which describe the formation and consumption of various species over time. acs.org For aluminum combustion, these models can include dozens of species and reactions to accurately simulate the chemistry. researchgate.netbuffalo.edu

Experimental studies and kinetic modeling have shown that in Al/HCl systems, gas-phase reactions are critical. buffalo.eduresearchgate.net The high temperatures reached during combustion (often above 2000 K) lead to the formation of various transient species. buffalo.edubuffalo.edu While neutral species like AlCl, AlCl₂, and AlCl₃ are significant, ionic species can also be present in the plasma environment of the flame. buffalo.eduarxiv.org

The development of comprehensive kinetic mechanisms for the Al/Cl/O/C/H system is an ongoing area of research. researchgate.net These mechanisms are validated by comparing model predictions with experimental data on factors like burn time and flame structure. tandfonline.comresearchgate.net The inclusion of ionic species such as AlCl⁺ in these detailed kinetic models is crucial for accurately capturing the complete chemical picture, especially under conditions where plasma formation is significant.

Theoretical Kinetic Studies of Formation and Consumption Pathways of AlCl⁺

Theoretical chemistry provides a powerful means to investigate the reaction pathways and kinetics of species that are difficult to study experimentally, such as the transient AlCl⁺ cation. buffalo.edu Using methods like ab initio molecular orbital theory and transition state theory (TST), researchers can calculate thermodynamic properties and reaction rate constants for elementary reactions involved in combustion and plasma chemistry. buffalo.eduscispace.com

These computational studies are vital for developing the detailed kinetic mechanisms mentioned in the previous section. nih.gov For the Al/HCl system, theoretical studies have been used to compute rate parameters for key reactions. buffalo.edu For instance, the reaction between aluminum atoms and hydrogen chloride (HCl) is a primary pathway for the formation of aluminum-chlorine species. buffalo.edu

While much of the focus has been on neutral species, the formation and consumption of ions are also considered in plasma modeling. The formation of AlCl⁺ could occur through various mechanisms in a high-energy environment, including:

Electron impact ionization of neutral AlCl: AlCl + e⁻ → AlCl⁺ + 2e⁻

Charge transfer reactions with other ions.

Associative ionization reactions.

Consumption pathways for AlCl⁺ would include recombination with electrons or reactions with other neutral or negatively charged species. Theoretical studies can elucidate the energetics and probabilities of these different channels. For example, computational models have been developed to simulate the complex speciation in AlCl₃-based molten salts, which involves the exchange of chloride ions and the formation of various complex aluminum-containing cations and anions. nih.govrsc.orgosti.gov Although this is in a condensed phase, the theoretical principles for calculating species stability and reaction barriers are similar to those used in gas-phase studies.

The table below summarizes some key reactions involving aluminum and chlorine species that are often included in theoretical kinetic models for combustion. While not all directly involve AlCl⁺, they constitute the chemical environment from which it could be formed.

Interactions in Nonaqueous Solvents

The chemistry of aluminum chlorides in nonaqueous solvents is rich and complex, characterized by acid-base interactions, solvolysis, and the formation of various coordination complexes. The behavior is dictated by the nature of the solvent, particularly its ability to act as a Lewis base and its potential for autoionization.

Acid-Base Interactions and Solvolysis Phenomena in Non-Aqueous Media

Anhydrous aluminum trichloride (B1173362) (AlCl₃) is a potent Lewis acid, meaning it is a strong acceptor of electron pairs. quora.comwikipedia.org This property governs its interactions in nonaqueous solvents. In solvents that can act as Lewis bases (e.g., ethers, amines), AlCl₃ will form adducts. wikipedia.org

In some nonaqueous systems, AlCl₃ can participate in acid-base chemistry that is defined by the solvent's own autoionization. gfschemicals.com For example, according to the solvent system definition of acids and bases, a substance that increases the concentration of the solvent's characteristic cation is an acid. gfschemicals.com

Solvolysis is a reaction in which the solvent molecule is split, and the resulting fragments bond to the solute. sciencemadness.orgyoutube.com With AlCl₃, this can occur in protic solvents. sciencemadness.org For instance, in certain alcohols, AlCl₃ can react to form aluminum alkoxides and HCl. The tendency for solvolysis is generally less in a solvent like liquid ammonia (B1221849) compared to water. googleapis.comscribd.com

In many non-ionizing, non-aqueous solvents, the Lewis acidity of AlCl₃ is its most dominant feature. gfschemicals.com It can react with other chloride ion donors to form the stable tetrachloroaluminate anion, [AlCl₄]⁻. wikipedia.org The equilibrium between neutral AlCl₃, its dimer Al₂Cl₆, and various ionic species like [AlCl₄]⁻ and cationic aluminum species is highly dependent on the specific solvent and the presence of other solutes. nih.govrsc.org Studies on molten salt systems, such as AlCl₃-KCl, show a complex speciation that includes neutral dimers (Al₂Cl₆), simple monomers (AlCl₄⁻), and larger charged clusters, depending on the composition. nih.govrsc.orgosti.gov

Complexation and Adduct Formation with Specific Solvent Molecules (e.g., Tetrahydrofuran (B95107) (THF))

Tetrahydrofuran (THF, C₄H₈O) is a common nonaqueous solvent that acts as a Lewis base due to the lone pairs of electrons on its oxygen atom. It readily forms complexes with Lewis acids like aluminum chloride. wikipedia.orgacs.org

The interaction between AlCl₃ and THF can lead to the formation of several adducts. One well-characterized species is the 1:1 adduct, AlCl₃(THF). alfachemic.com However, depending on the stoichiometry and conditions, other complexes can form. For instance, the 1:2 complex, AlCl₃(THF)₂, has also been structurally characterized. acs.org

A particularly interesting phenomenon that occurs in THF solution is the disproportionation or auto-ionization of aluminum chloride, facilitated by the solvent. This can lead to the formation of ionic species. X-ray crystallography has confirmed the existence of the ionic complex [AlCl₂(THF)₄]⁺[AlCl₄]⁻. acs.org In this salt, the cation is a dichlorotetrakis(tetrahydrofuran)aluminium(III) species, where the aluminum center is octahedrally coordinated by two chloride ions and four THF molecules. The counter-ion is the familiar tetrachloroaluminate anion. acs.org

The formation of such cationic species demonstrates the powerful role a coordinating solvent like THF can play in stabilizing aluminum-centered cations. Disproportionation reactions in the presence of other reagents, such as lithium amidinates in THF, can also lead to the formation of various aluminum(III) complexes. nih.gov

Coordination Chemistry Aspects of Chloridoaluminium 1+

AlCl⁺ as a Lewis Acid or Primitive Coordination Entity

The chloridoaluminium(1+) cation, AlCl⁺, is a fundamental species in the coordination chemistry of aluminum. It is classified as a coordination entity. ebi.ac.uk In the context of Lewis theory, which defines an acid as an electron-pair acceptor and a base as an electron-pair donor, AlCl⁺ acts as a Lewis acid. vaia.comdoubtnut.commsu.edu Its aluminum center possesses vacant orbitals, making it capable of accepting electron pairs from Lewis bases (ligands) to form coordination complexes. doubtnut.commsu.edu This Lewis acidic character is a cornerstone of its chemical behavior and reactivity.

The term "primitive coordination entity" can be used to describe AlCl⁺ as it represents a simple, fundamental building block in the formation of more complex coordination compounds. Coordination compounds consist of a central atom or ion bonded to one or more ligands. msu.eduuni-siegen.de AlCl⁺ fits this description, where the aluminum ion is the central acceptor atom.

Theoretical Prediction and Characterization of Adduct Formation and Stability

Theoretical and computational studies have been instrumental in predicting and characterizing the formation and stability of adducts involving AlCl⁺. Ab initio calculations and molecular dynamics simulations are powerful tools to investigate these systems. osti.govresearchgate.net For instance, theoretical studies have been conducted on the suitability of AlCl⁺ for laser cooling, which involves detailed calculations of its molecular properties. researchgate.netresearchgate.net

The formation of adducts, which are products of the direct combination of two or more distinct molecules, is a key feature of the chemistry of aluminum halides. Spectroscopic and crystallographic studies of adducts formed between aluminum trichloride (B1173362) (AlCl₃) and various organic molecules provide insights into the coordination environment of aluminum, which can be extrapolated to understand the behavior of AlCl⁺. rsc.org These studies often reveal the formation of tetrahedral or pseudo-tetrahedral species. rsc.org

Theoretical calculations can predict the structures and stabilities of various adducts. For example, in studies of molten salt systems like LiI/AlCl₃, molecular dynamics simulations and ab initio calculations have been used to identify the presence of various haloaluminate species. osti.gov While not directly studying isolated AlCl⁺, these investigations provide valuable data on the coordination behavior of aluminum with halide ions, which is fundamental to understanding AlCl⁺ adducts.

Role in the Formation of Larger Chloroaluminate Anions and Cations

The AlCl⁺ moiety is a key intermediate and building block in the formation of a variety of larger chloroaluminate anions and cations. Chloroaluminate systems, particularly in ionic liquids, contain a distribution of species whose equilibrium depends on the molar ratio of the constituents. nih.govcecri.res.in

In acidic chloroaluminate melts (where the molar ratio of AlCl₃ to the chloride source is greater than one), species like [Al₂Cl₇]⁻ are prevalent. cecri.res.in The formation of these larger anions effectively delocalizes the negative charge, which influences the physical properties of the melt, such as viscosity. cecri.res.in The interconversion between these species is a dynamic process. For example, the dissociation of [Al₂Cl₇]⁻ can be thought of as yielding [AlCl₄]⁻ and AlCl₃, a strong Lewis acid. nih.gov

Furthermore, in certain environments, more complex cations can also be formed. The presence of various chloroaluminate species has been confirmed through techniques like in situ ²⁷Al MAS NMR and is crucial for understanding the reactivity of these systems, such as in rechargeable aluminum batteries. nih.govosti.gov

Computational Design and Mechanistic Insights into AlCl⁺-Containing Catalytic Systems

Computational chemistry provides powerful tools for the design of new catalysts and for gaining detailed mechanistic insights into catalytic reactions. mit.edunih.govschrodinger.com For systems involving aluminum-based catalysts, computational methods can elucidate reaction pathways, identify transition states, and predict catalytic activity.

While direct computational studies focusing solely on AlCl⁺ as a catalyst are specific, the principles are broadly applicable from studies on related aluminum species like AlCl₃. Aluminum chloride is a widely used Lewis acid catalyst in industrial processes, such as Friedel-Crafts reactions. nih.gov Computational studies can model the interaction of the catalyst with reactants, revealing the electronic and structural factors that govern the catalytic cycle.

The development of computational catalysis initiatives aims to combine electronic structure calculations, molecular dynamics, and machine learning to predict and design more efficient catalysts for a range of applications. simonsfoundation.org These approaches can be applied to understand and predict the catalytic behavior of systems where AlCl⁺ or related species are the active catalytic centers. By modeling the formation of adducts between the catalyst and substrates, researchers can understand how the catalyst activates the substrate and facilitates the desired chemical transformation.

For example, in the context of polyolefin deconstruction catalyzed by chloroaluminate ionic liquids, computational studies have been used to compare the energy barriers for different reaction pathways, such as the dissociation of Al₂Cl₇⁻ versus its reaction with a substrate model. nih.gov This type of analysis provides crucial mechanistic insights that can guide the optimization of the catalytic system.

Advanced Methodologies and Future Research Directions

Development of More Accurate and Efficient Quantum Chemical Methods for Open-Shell and Ionic Systems, Specifically AlCl⁺

The study of open-shell and ionic systems like AlCl⁺ presents unique challenges for theoretical chemistry. The development of more accurate and efficient quantum chemical methods is crucial for predicting and understanding their behavior.

Recent research has employed ab initio molecular dynamics simulations based on density-functional theory and quantum-chemistry calculations on molecular clusters to examine the structure of related aluminum chloride species. These methods have been used to resolve conflicting descriptions of short-range order in molten AlCl₃, which involves various aluminum chloride ions. Future work will focus on refining these methods for open-shell cations like AlCl⁺ to achieve higher accuracy in predicting spectroscopic constants, potential energy curves, and reaction dynamics.

Key areas for development include:

Improved basis sets: Tailoring basis sets to better describe the electronic structure of ionic and open-shell species.

Advanced correlation methods: Implementing and optimizing methods that go beyond standard coupled-cluster and density functional theory to more accurately capture electron correlation effects.

Relativistic effects: For heavier elements, incorporating relativistic effects is crucial. While aluminum is relatively light, high-accuracy calculations for heavier analogues would require these considerations.

These theoretical advancements will provide more reliable data to complement and guide experimental studies.

Implementation of In Situ Spectroscopic Probes for Real-Time Observation and Kinetics of AlCl⁺ Formation and Reaction

Understanding the transient nature of AlCl⁺ requires sophisticated experimental techniques capable of real-time observation. The implementation of in situ spectroscopic probes is a critical area of development for monitoring the formation and reaction kinetics of this cation.

Techniques such as time-resolved laser-induced fluorescence (LIF) and absorption spectroscopy are powerful tools for these investigations. For instance, pulsed-laser ablation of stable aluminum-containing targets can be used to generate AlCl molecules, and subsequent ionization can produce AlCl⁺ for spectroscopic study in a controlled environment. researchgate.net

Future research will likely involve:

Cavity-enhanced absorption spectroscopy: To increase detection sensitivity for low concentrations of AlCl⁺.

Time-resolved mass spectrometry: To monitor the evolution of AlCl⁺ and its reaction products in real-time.

Cryogenic matrix isolation spectroscopy: To trap and stabilize AlCl⁺ for detailed spectroscopic characterization of its vibrational and electronic states.

These methods will provide invaluable data on reaction intermediates and transition states, offering a deeper understanding of the mechanisms of AlCl⁺ reactions.

Further Elucidation of the Interplay and Synergy Between Experimental and Computational Methodologies in AlCl⁺ Research

The synergy between experimental and computational approaches is paramount in advancing our understanding of AlCl⁺. Theoretical calculations can predict spectroscopic properties that guide experimental searches, while experimental data provide benchmarks for refining theoretical models.

A prime example of this interplay is in the study of the spectroscopic properties of aluminum monochloride for laser cooling applications. Ab initio calculations have been used to predict Franck-Condon factors and transition wavelengths, which are then verified and refined by high-resolution spectroscopy experiments. illinois.edu This collaborative approach has been instrumental in confirming the suitability of related aluminum-containing molecules for laser cooling.

Future research will continue to leverage this synergy:

Combined spectroscopic and theoretical studies: To accurately determine the potential energy surfaces of AlCl⁺ in its ground and excited states.

Reaction dynamics simulations: Using potential energy surfaces derived from high-level quantum chemical calculations to simulate reaction cross-sections and rate constants, which can be compared with experimental measurements.

Astrochemical modeling: Incorporating experimentally and theoretically determined reaction rates into models of interstellar chemistry to predict the abundance and role of AlCl⁺ in space.

This integrated approach will undoubtedly lead to a more comprehensive understanding of the fundamental chemistry and physics of AlCl⁺.

Exploration of AlCl⁺ in Astrochemistry and Interstellar Medium Chemical Processes

The detection of aluminum-containing molecules in the interstellar medium (ISM) has opened up new avenues for astrochemical research. AlCl has been identified in the circumstellar envelopes of carbon-rich stars, and the AlCl⁺ cation is expected to play a role in the chemistry of these environments. arxiv.org

The chemistry of metal-bearing species is important in magnetized clouds as they influence the ionization fraction of the ISM. arxiv.org The inclusion of AlCl⁺ and other metallic species in astrochemical models is crucial for accurately predicting the chemical evolution of interstellar clouds.

Future research in this area will focus on:

Astronomical observations: Using next-generation telescopes like the James Webb Space Telescope (JWST) to search for the spectral signatures of AlCl⁺ in various astrophysical environments. arxiv.org

Laboratory astrophysics: Conducting experiments that simulate interstellar conditions to measure the rate constants of key reactions involving AlCl⁺.

Enhanced chemical networks: Developing more comprehensive chemical networks for astrochemical models that include a wider range of reactions involving aluminum and chlorine species. arxiv.org

These efforts will help to elucidate the role of AlCl⁺ in the complex chemical processes that occur in the vast expanses of space.

Investigation of the Potential for Laser Cooling of AlCl⁺ Molecular Ions for Quantum Control Applications

The ability to cool molecules to ultracold temperatures opens up exciting possibilities for quantum control and precision measurements. Diatomic molecules with suitable electronic structures are candidates for laser cooling. Theoretical studies have proposed laser cooling schemes for AlCl⁺, highlighting its potential for applications in quantum information processing. researchgate.net

The suitability of a molecule for laser cooling depends on having a nearly diagonal Franck-Condon factor for a specific electronic transition, which allows for the scattering of many photons without changing the vibrational state. Theoretical calculations suggest that the C ²Π → X ²Σ⁺ transition in AlCl⁺ could be a viable candidate for a laser cooling cycle. researchgate.net

Future research will involve:

High-resolution spectroscopy: Precisely measuring the transition frequencies and hyperfine structure of the proposed cooling transition in AlCl⁺.

Experimental demonstration of laser cooling: Implementing the proposed laser cooling scheme to trap and cool AlCl⁺ ions.

Development of quantum control techniques: Exploring methods to manipulate the quantum states of laser-cooled AlCl⁺ ions for applications in quantum computing and simulation.

The successful laser cooling of AlCl⁺ would represent a significant step forward in the field of molecular quantum technologies.

Applications in Advanced Material Synthesis via Chemical Vapor Deposition (CVD) Precursors and Electrolysis

Aluminum chlorides are important precursors in various industrial processes, including the synthesis of advanced materials through Chemical Vapor Deposition (CVD) and the electrolytic production of aluminum.

In CVD, volatile aluminum-containing compounds are used to deposit thin films of materials like aluminum oxide (Al₂O₃). While AlCl₃ is a common precursor, the gas-phase chemistry at high temperatures can involve the formation of various species, including AlCl⁺. Understanding the role of these ionic intermediates is crucial for optimizing deposition processes. buffalo.eduionbond.com

In the context of aluminum production, electrolysis of molten salts containing aluminum chlorides is an alternative to the traditional Hall-Héroult process. google.comgoogle.com The electrolyte contains various chloroaluminate species, and AlCl⁺ may exist in equilibrium at high temperatures, influencing the electrochemical behavior and efficiency of the process.

Future research directions include:

In situ diagnostics of CVD processes: Using techniques like mass spectrometry and optical emission spectroscopy to detect and quantify AlCl⁺ and other reactive species in the gas phase during deposition.

Electrochemical studies of molten salts: Investigating the speciation and electrochemical reduction of aluminum chlorides in molten salt electrolytes to better understand the role of cationic species like AlCl⁺.

Modeling of deposition and electrolysis: Developing more sophisticated models that incorporate the gas-phase and molten-salt chemistry of AlCl⁺ to predict and control material properties and process efficiency.

Discovery and Elucidation of Novel Reaction Pathways and Catalytic Cycles Involving AlCl⁺

While aluminum trichloride (B1173362) (AlCl₃) is a well-known Lewis acid catalyst in a vast number of organic reactions, the specific catalytic role of the AlCl⁺ cation is less explored. samaterials.com Given its cationic nature, AlCl⁺ is expected to be a powerful electrophile and could participate in unique reaction pathways.

The innate unsaturation of related aluminum monochloride (AlCl) favors addition reactions, often involving insertion into a bond of a reagent molecule. It is plausible that AlCl⁺ could exhibit even greater reactivity in such transformations.

Future research in this area will aim to:

Explore the reactivity of AlCl⁺ with organic substrates: Systematically investigating the reactions of AlCl⁺ with a variety of organic molecules to discover new transformations.

Computational studies of reaction mechanisms: Using quantum chemical methods to elucidate the mechanisms of reactions involving AlCl⁺ and to identify potential catalytic cycles.

Synthesis of novel catalysts: Designing and synthesizing new catalytic systems that can generate and stabilize AlCl⁺ as a reactive intermediate for applications in organic synthesis and industrial chemistry.

The discovery of novel catalytic applications for AlCl⁺ could lead to the development of more efficient and selective chemical processes.

Q & A

Q. What are the standardized methods for synthesizing Chloridoaluminium(1+) complexes, and how can purity be validated?

  • Methodological Answer : Chloridoaluminium(1+) complexes are typically synthesized via direct reaction of aluminum with hydrochloric acid under controlled conditions. For purity validation, use ICP-MS or atomic absorption spectroscopy (AAS) to quantify aluminum content . Complement this with titration methods (e.g., EDTA complexometric titration) to confirm chloride stoichiometry. Ensure reproducibility by adhering to protocols from pharmacopeial standards, such as those outlined for aluminum stock solutions . Characterization via FT-IR and Raman spectroscopy can verify bond formation (Al-Cl stretching modes at ~400–500 cm⁻¹) .

Q. How can researchers distinguish Chloridoaluminium(1+) from other aluminum chloride species (e.g., AlCl₃ or Al₂Cl₆) in solution?

  • Methodological Answer : Employ a combination of spectroscopic and computational techniques:
  • NMR Spectroscopy : ²⁷Al NMR can differentiate monomeric Chloridoaluminium(1+) (δ ~100 ppm) from polymeric species like Al₂Cl₆ (δ ~0–30 ppm) .
  • X-ray Diffraction (XRD) : Use single-crystal XRD to resolve structural ambiguities in solid-state samples .
  • Computational Modeling : Compare experimental spectra with DFT-calculated vibrational frequencies for candidate species .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data when characterizing Chloridoaluminium(1+) complexes?

  • Methodological Answer : Contradictions often arise from solvent effects, hydration states, or dynamic equilibria. Resolve these by:
  • Cross-Validation : Use multiple techniques (e.g., NMR, XRD, and mass spectrometry) to confirm species identity .
  • Controlled Experiments : Systematically vary conditions (e.g., temperature, concentration) to isolate dominant species .
  • Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or confounding variables .

Q. What strategies optimize the stability of Chloridoaluminium(1+) in aqueous solutions for kinetic studies?

  • Methodological Answer : Stabilization requires mitigating hydrolysis and ligand exchange:
  • pH Control : Maintain acidic conditions (pH < 3) using HCl to suppress Al(OH)₃ precipitation .
  • Chelating Agents : Introduce weakly coordinating ligands (e.g., Cl⁻ excess) to stabilize the monomeric form .
  • Low-Temperature Studies : Conduct experiments at 4°C to slow degradation kinetics . Document stability via time-resolved UV-Vis spectroscopy .

Q. How can computational models validate the electronic structure of Chloridoaluminium(1+) in catalytic applications?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond lengths, charge distribution, and frontier molecular orbitals to predict reactivity . Compare with experimental XRD and XPS data.
  • Reaction Pathway Analysis : Use transition state modeling (e.g., NEB method) to simulate catalytic cycles and identify rate-limiting steps .
  • Benchmarking : Validate models against known aluminum chloride reactivity databases (e.g., NIST Chemistry WebBook) .

Q. What experimental designs are critical for studying Chloridoaluminium(1+)’s role in reaction mechanisms?

  • Methodological Answer :
  • Stoichiometric vs. Catalytic Studies : Use isotopic labeling (³⁶Cl) to track chloride participation in substitution reactions .
  • In Situ Monitoring : Employ stopped-flow spectroscopy or microfluidic reactors to capture transient intermediates .
  • Control Experiments : Include aluminum-free systems to isolate Chloridoaluminium(1+)’s contribution .

Reproducibility and Reporting Guidelines

Q. How should researchers document Chloridoaluminium(1+) synthesis for reproducibility?

  • Methodological Answer : Follow the Beilstein Journal’s standards:
  • Detailed Protocols : Specify reagent grades, reaction times, and purification steps (e.g., sublimation for anhydrous AlCl₃) .
  • Supporting Information : Provide raw spectral data, crystallographic files, and statistical error margins in supplementary materials .
  • Critical Metadata : Report ambient humidity and solvent purity, as trace water alters Chloridoaluminium(1+) speciation .

Q. What are common pitfalls in interpreting Chloridoaluminium(1+)’s analytical data, and how can they be avoided?

  • Methodological Answer :
  • Artifact Detection : Check for baseline drift in spectroscopy or matrix effects in MS .
  • Dynamic Equilibria : Use low-concentration samples and fast data acquisition to minimize equilibration shifts .
  • Peer Review : Pre-submission validation by collaborators reduces overinterpretation risks .

Data Interpretation and Theoretical Frameworks

Q. How to reconcile discrepancies between theoretical predictions and experimental observations for Chloridoaluminium(1+)?

  • Methodological Answer :
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis sets, solvation models) .
  • Hybrid Methods : Combine DFT with molecular dynamics (MD) to account for solvent dynamics .
  • Experimental Replication : Repeat key measurements under identical conditions to confirm trends .

Q. What statistical approaches are recommended for analyzing Chloridoaluminium(1+)’s structure-activity relationships?

  • Methodological Answer :
  • Multivariate Regression : Correlate spectroscopic descriptors (e.g., Al-Cl bond length) with catalytic activity .
  • Machine Learning : Train models on high-throughput datasets to predict new Chloridoaluminium(1+) derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.